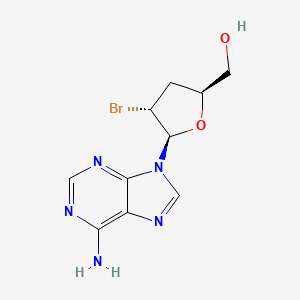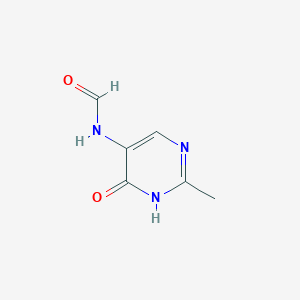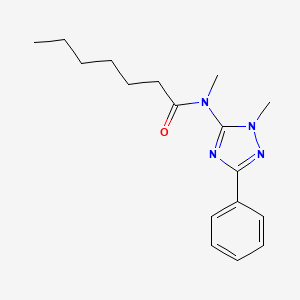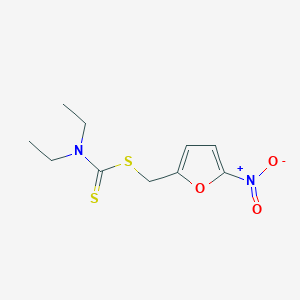
Ethyl 2-(methylsulfanyl)-5-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate is a complex organic compound with the molecular formula C10H10N2O2S This compound is characterized by the presence of a thiazole ring, a pyrrole ring, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with ethyl 2-bromoacetate, followed by the introduction of the pyrrole ring through a cyclization reaction. The methylthio group is then introduced via a nucleophilic substitution reaction using methylthiol as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
- Ethyl 2-(methylthio)-5-(1H-imidazol-1-yl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate is unique due to the presence of both a methylthio group and a pyrrole ring, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
919401-20-0 |
|---|---|
Formule moléculaire |
C11H12N2O2S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
ethyl 2-methylsulfanyl-5-pyrrol-1-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2S2/c1-3-15-10(14)8-9(13-6-4-5-7-13)17-11(12-8)16-2/h4-7H,3H2,1-2H3 |
Clé InChI |
SIGVDHWHZWUTAE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=N1)SC)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)


![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)


